Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate
CAS No.: 112822-88-5
Cat. No.: VC20818900
Molecular Formula: C12H11F3O3
Molecular Weight: 260.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112822-88-5 |
|---|---|
| Molecular Formula | C12H11F3O3 |
| Molecular Weight | 260.21 g/mol |
| IUPAC Name | ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate |
| Standard InChI | InChI=1S/C12H11F3O3/c1-3-18-10(17)5-9(16)7-4-8(13)12(15)6(2)11(7)14/h4H,3,5H2,1-2H3 |
| Standard InChI Key | FTINRPRTRKCTHJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)C)F)F |
| Canonical SMILES | CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)C)F)F |
Introduction
Basic Identification and Classification
Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate belongs to the chemical class of β-keto esters, specifically fluorinated aromatic β-keto esters. This compound features a carbonyl group adjacent to an ester functionality with a fluorinated aromatic ring attachment. The presence of three fluorine atoms on the phenyl ring significantly influences its chemical behavior and applications.
The compound can be identified through several standard chemical identifiers as presented in Table 1. These identifiers provide unambiguous ways to reference this specific chemical entity across scientific literature and chemical databases.
Table 1: Chemical Identifiers for Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate
| Identifier | Value |
|---|---|
| IUPAC Name | ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate |
| CAS Registry Number | 112822-88-5 |
| Molecular Formula | C₁₂H₁₁F₃O₃ |
| Molecular Weight | 260.21 g/mol |
| PubChem CID | 14052572 |
| Standard InChI | InChI=1S/C12H11F3O3/c1-3-18-10(17)5-9(16)7-4-8(13)12(15)6(2)11(7)14/h4H,3,5H2,1-2H3 |
| Standard InChIKey | FTINRPRTRKCTHJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)C)F)F |
The compound is known by several synonyms in scientific and commercial contexts, including:
-
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate
-
Benzenepropanoic acid, 2,4,5-trifluoro-3-methyl-β-oxo-, ethyl ester
-
Ethyl 2,4,5-trifluoro-3-methylbenzoylacetate
Structural Characteristics and Properties
Structural Features
The molecule consists of several key structural components that define its chemical behavior:
-
A phenyl ring with three fluorine substituents at positions 2, 4, and 5
-
A methyl group at position 3 of the phenyl ring
-
A ketone group connecting the phenyl ring to a propanoate chain
-
An ethyl ester group at the terminal position
This arrangement creates a β-keto ester (or β-oxo ester) functionality, which is characterized by having two carbonyl groups separated by a single carbon atom. The α-carbon between these two carbonyl groups is acidic due to the electron-withdrawing effects of both carbonyl groups, making it susceptible to deprotonation under basic conditions.
Physical Properties
The physical properties of Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate are crucial for understanding its behavior in various applications and chemical processes. Table 2 summarizes the key physical properties of this compound.
Table 2: Physical Properties of Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate
The melting point of 38-39°C indicates that the compound is a solid at standard room temperature but melts at relatively low temperatures, which can be advantageous for certain processing operations. The predicted boiling point suggests relatively low volatility, which may impact handling procedures during synthesis and application.
Chemical Reactivity
The reactivity of Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate is primarily determined by its functional groups and substitution pattern.
β-Keto Ester Reactivity
As a β-keto ester, this compound exhibits characteristic reactivity at several positions:
-
The α-carbon between the two carbonyl groups is acidic (predicted pKa ~10.41) and can undergo:
-
Deprotonation to form enolates
-
Alkylation reactions
-
Aldol and related condensation reactions
-
-
The ketone carbonyl can participate in:
-
Nucleophilic addition reactions
-
Reduction to secondary alcohols
-
Condensation reactions with amines and hydrazines
-
-
The ester group can undergo:
-
Hydrolysis to the corresponding carboxylic acid
-
Transesterification with other alcohols
-
Reduction to primary alcohols
-
Aromatic Ring Reactivity
The fluorinated aromatic ring exhibits modified reactivity compared to unsubstituted benzene:
-
Deactivation toward electrophilic aromatic substitution due to the electron-withdrawing fluorine atoms
-
Potential for nucleophilic aromatic substitution, particularly at positions activated by the fluorine atoms
-
The methyl group at position 3 could undergo benzylic oxidation or halogenation
The combination of these reactive sites makes Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate a versatile intermediate in organic synthesis.
Analytical Detection Methods
Standard analytical techniques applicable to the detection and characterization of Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate would include:
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Useful for purity determination and separation
-
Gas Chromatography (GC): Applicable if the compound can be volatilized without decomposition
-
Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary identification
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): Particularly valuable for structure confirmation, with ¹H, ¹³C, and ¹⁹F NMR providing complementary information
-
Infrared Spectroscopy (IR): For functional group identification
-
Mass Spectrometry (MS): For molecular weight confirmation and fragmentation pattern analysis
-
UV-Visible Spectroscopy: For chromophore characterization
Physical Property Determination
-
Melting Point Analysis: The reported melting point of 38-39°C provides a useful identification parameter
-
Elemental Analysis: To confirm the elemental composition (C₁₂H₁₁F₃O₃)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume